

Application Note: Identifying PBRM1 Downstream Target Genes Using RNA-seq

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Compound of Interest

Compound Name: PBRM

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Abstract

Polybromo-1 (**PBRM1**), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated tumor suppressors in human cancers, particularly in clear cell renal cell carcinoma (ccRCC).[1][2][3][4] As a component of the SWI/SNF complex, **PBRM1** plays a critical role in regulating gene expression by altering chromatin structure.[5][6] Identifying the downstream target genes regulated by **PBRM1** is crucial for understanding its tumor-suppressive functions and for developing novel therapeutic strategies. This application note provides a detailed workflow and experimental protocols for utilizing RNA sequencing (RNA-seq) to identify and validate **PBRM1** downstream target genes.

Introduction to PBRM1

PBRM1, also known as BAF180, is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a specific form of the SWI/SNF chromatin remodeling machinery.[1][4] This complex utilizes the energy from ATP hydrolysis to mobilize nucleosomes, thereby regulating the accessibility of DNA to transcription factors.[2] **PBRM1** contains six bromodomains that recognize and bind to acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1][5]

Inactivation of **PBRM1** through mutation or deletion is a common event in various cancers, with a notably high frequency of ~40% in ccRCC, second only to VHL mutations.[2][4] Its loss is

associated with advanced disease and has been shown to amplify HIF-driven pathways, alter metabolic processes, and affect cellular adhesion and cell cycle progression.[3][7] Elucidating the full spectrum of genes transcriptionally regulated by **PBRM1** is therefore a key goal in cancer research.

Principle of the Method

RNA-seq is a powerful, high-throughput method used to profile the entire transcriptome of a cell or tissue.[8][9] The core principle for identifying **PBRM1** target genes is to compare the transcriptomes of cells with normal **PBRM1** function against cells with compromised **PBRM1** function. A significant change in the expression level of a gene following **PBRM1** perturbation strongly suggests it is a downstream target.

This is typically achieved by:

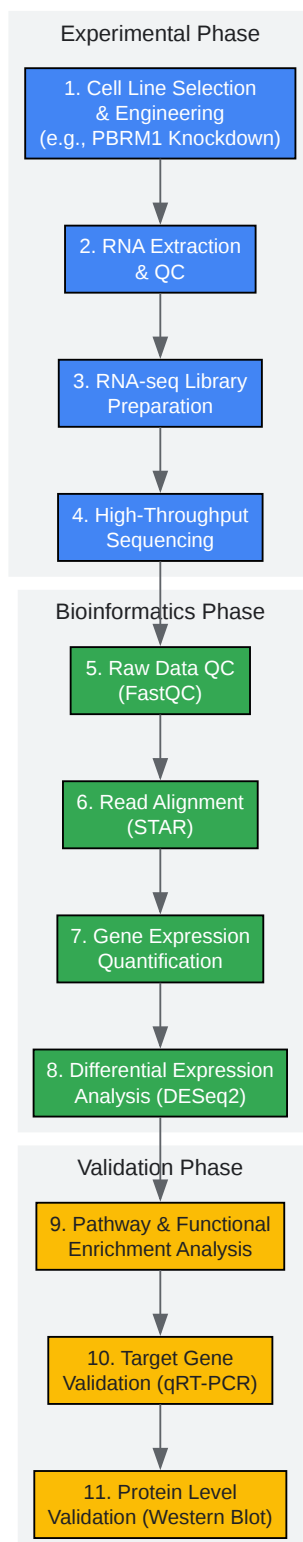
- Reducing or eliminating **PBRM1** expression in a **PBRM1**-wildtype cell line using techniques like shRNA or CRISPR/Cas9.
- Re-expressing wild-type **PBRM1** in a **PBRM1**-mutant cancer cell line.[7]

By sequencing the RNA from both the experimental and control cell populations, one can generate lists of differentially expressed genes (DEGs) that are either activated or repressed by **PBRM1**.

Experimental Workflow

The overall process for identifying **PBRM1** target genes involves several key stages, from experimental design and sample preparation to bioinformatics analysis and downstream validation.

Overall Experimental Workflow



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A high-level overview of the workflow for **PBRM1** target gene identification.

Detailed Experimental Protocols

Protocol 1: PBRM1 Knockdown using Lentiviral shRNA

This protocol describes the stable knockdown of **PBRM1** in a ccRCC cell line such as 786-O (**PBRM1**-wildtype).[3]

- Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- shRNA Constructs: Obtain lentiviral shRNA constructs targeting **PBRM1** (at least two independent shRNAs are recommended) and a non-targeting control (scramble shRNA) in a suitable vector (e.g., pLKO.1-puro).
- Lentivirus Production:
 - Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
- Transduction:
 - Seed 786-O cells and allow them to adhere overnight.
 - Transduce the cells with the collected lentivirus in the presence of polybrene (8 µg/mL).
 - Incubate for 24 hours, then replace the medium with fresh growth medium.
- Selection and Expansion:
 - After 48 hours, begin selection by adding puromycin (1-2 µg/mL, concentration should be optimized) to the growth medium.
 - Culture the cells under selection for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells have died.

- Expand the stable **PBRM1**-knockdown and non-targeting control cell lines.
- Validation of Knockdown:
 - qRT-PCR: Extract RNA and perform quantitative real-time PCR to confirm the reduction in **PBRM1** mRNA levels.
 - Western Blot: Prepare protein lysates and perform a Western blot using a **PBRM1**-specific antibody to confirm the reduction in **PBRM1** protein levels.

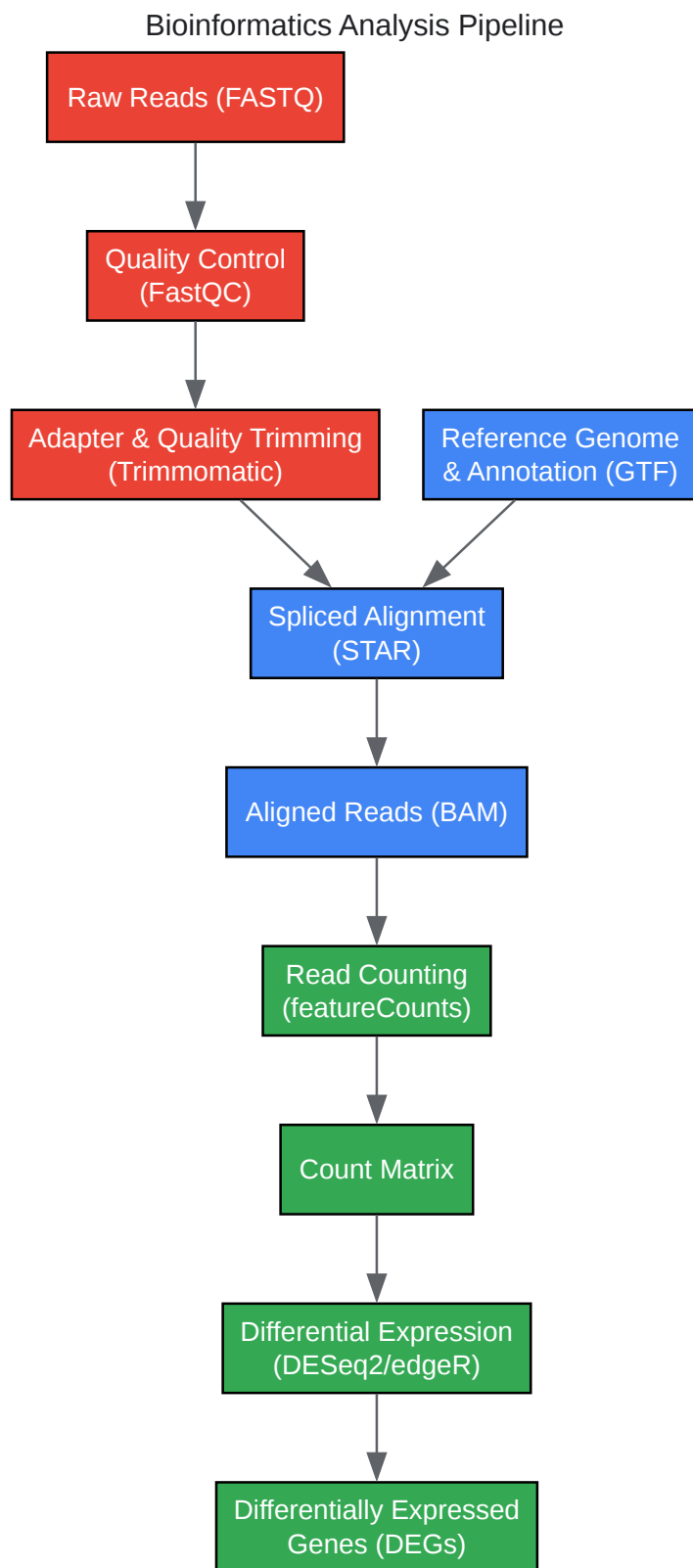
Protocol 2: RNA Extraction, QC, and Sequencing

- Cell Plating: Plate at least three biological replicates of the **PBRM1**-knockdown cells and three replicates of the control cells. Grow to ~80% confluency.
- RNA Extraction:
 - Lyse cells directly in the culture dish using TRIzol reagent or a similar lysis buffer.
 - Extract total RNA according to the manufacturer's protocol (e.g., using a column-based kit like the RNeasy Mini Kit from Qiagen).
 - Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- RNA Quality Control (QC):
 - Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
 - Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for high-quality RNA-seq libraries.
- Library Preparation and Sequencing:
 - Provide ≥ 1 μg of total RNA per sample to a sequencing core or prepare libraries in-house.
 - mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

- Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
- Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to create the final library.
- Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate 50 bp single-end or paired-end reads, aiming for a depth of at least 20-30 million reads per sample.[\[10\]](#)

Bioinformatics Analysis

The analysis of RNA-seq data is a multi-step process that transforms raw sequencing reads into a list of differentially expressed genes.



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A typical bioinformatics pipeline for RNA-seq differential expression analysis.

Protocol 3: From Raw Reads to DEGs

- Quality Control (FastQC): Assess the quality of the raw FASTQ files to check for base quality, adapter content, and other metrics.[\[10\]](#)
- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
- Alignment: Align the trimmed reads to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR.[\[10\]](#)
- Quantification: Count the number of reads mapping to each gene based on a reference gene annotation file (GTF). Tools like featureCounts or HTSeq-count are commonly used.
- Differential Expression Analysis:
 - Import the resulting count matrix into R.
 - Use a statistical package like DESeq2 or edgeR, which normalizes the data and models the read counts to identify genes that are significantly up- or down-regulated between the **PBRM1**-knockdown and control groups.
 - The output is a list of genes with associated \log_2 fold change, p-value, and adjusted p-value (FDR).

Data Presentation and Interpretation

Differentially Expressed Genes (DEGs)

The primary output is a table of DEGs. A common threshold for significance is an adjusted p-value < 0.05 and an absolute \log_2 fold change > 1 .

Table 1: Example of Top Differentially Expressed Genes upon **PBRM1** Knockdown

Gene Symbol	log ₂ Fold Change	p-value	Adjusted p-value	Regulation
ALDH1A1	2.58	1.2e-15	4.5e-14	Upregulated
IL-8	-3.15	5.6e-12	9.8e-11	Downregulated
CXCL2	-2.91	8.3e-11	1.3e-09	Downregulated
ERO1A	1.98	2.1e-09	2.5e-08	Upregulated
...

Note: Data is illustrative. Studies have shown ALDH1A1 is upregulated upon **PBRM1** loss, while some chemokines like IL-8 and CXCL2 are downregulated.[\[3\]](#)[\[11\]](#)

Pathway and Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, perform pathway analysis on the list of DEGs using tools like Enrichr, DAVID, or GSEA. This helps identify signaling pathways, metabolic processes, or cellular components that are significantly affected by **PBRM1** loss.

Table 2: Example of Enriched KEGG Pathways for **PBRM1**-regulated Genes

KEGG Pathway	Adjusted p-value	Genes in Pathway
Retinol metabolism	3.7e-4	ALDH1A1, ADH1B, ...
Cytokine-cytokine receptor interaction	1.5e-3	IL-8, CXCL2, IL6ST, ...
PI3K-Akt signaling pathway	8.9e-3	EGFR, VEGFA, ...
p53 signaling pathway	2.4e-2	CDKN1A (p21), GADD45A, ...

Note: Pathways are based on published findings.[\[3\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)

Downstream Target Validation

RNA-seq identifies candidate target genes; validation using independent methods is essential.

Protocol 4: qRT-PCR Validation of Candidate Genes

- RNA to cDNA: Use RNA from the same biological replicate samples (or new ones) used for RNA-seq. Synthesize cDNA using a reverse transcription kit.
- Primer Design: Design and validate primers for a selection of top up- and down-regulated genes. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- qPCR Reaction: Perform quantitative PCR using a SYBR Green or TaqMan-based assay.
- Analysis: Calculate the relative gene expression changes using the $\Delta\Delta C_t$ method.^[13] The results should correlate with the fold changes observed in the RNA-seq data.

Table 3: Example of qRT-PCR Validation Data

Gene Symbol	log ₂ Fold Change (RNA-seq)	log ₂ Fold Change (qRT-PCR)
ALDH1A1	2.58	2.45 ± 0.21
IL-8	-3.15	-3.05 ± 0.33

| ERO1A | 1.98 | 2.11 ± 0.18 |

Protocol 5: Western Blot for Protein Level Validation

To confirm that changes in mRNA levels translate to changes in protein expression, perform a Western blot.

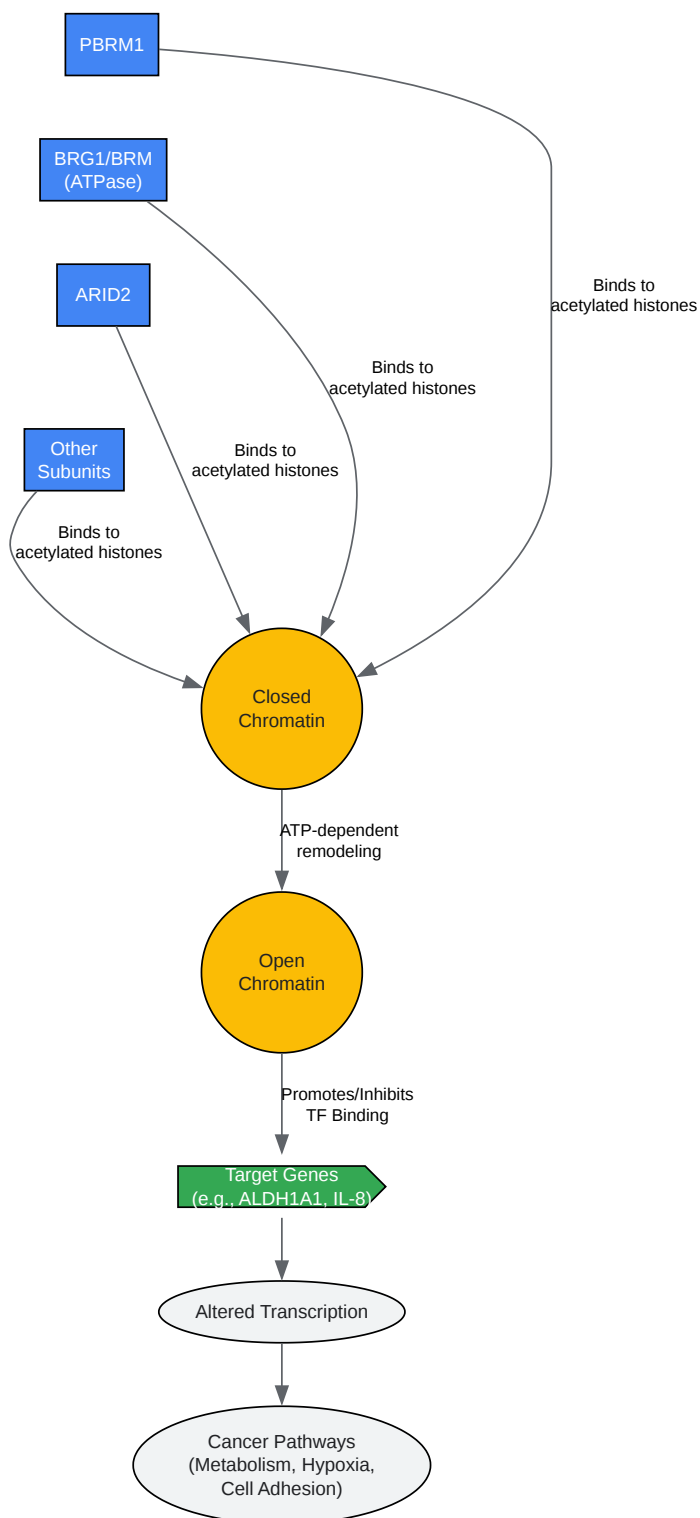
- Protein Lysate Preparation: Prepare whole-cell lysates from the **PBRM1**-knockdown and control cell lines.
- Quantification: Determine protein concentration using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Probe the membrane with primary antibodies against the protein of interest (e.g., ALDH1A1) and a loading control (e.g., β -actin).
- Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The band intensity should reflect the changes seen at the mRNA level.

PBRM1 Signaling Context

PBRM1 does not act in isolation. It functions within the PBAF complex to control the expression of target genes, which in turn influence critical cancer-related pathways.

PBRM1 in Transcriptional Regulation

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PBRM1 directs the PBAF complex to alter chromatin and regulate target genes.

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